5-Bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-Bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the bromination of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction typically proceeds under mild conditions, ensuring high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have significant biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in studies related to neurodegenerative diseases and infectious diseases.
Medicine: Its derivatives are being explored for their potential as therapeutic agents.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, leading to different reactivity and biological activity.
5-Bromo-1,2,3,4-tetrahydroisoquinoline:
Uniqueness
5-Bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1306604-41-0 |
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Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
5-bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H14BrNO2/c1-14-9-5-7-6-13-4-3-8(7)10(12)11(9)15-2/h5,13H,3-4,6H2,1-2H3 |
InChI Key |
VTDGZPKGEUXCPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CCNCC2=C1)Br)OC |
Origin of Product |
United States |
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